Enhanced Lipophilicity via 5-Bromo Substitution Confers a Quantifiable LogP Advantage
The 5-bromo substituent on the thiazole ring of the target compound significantly increases its lipophilicity compared to the unsubstituted analog, 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole. This is a critical parameter for predicting membrane permeability and distribution [1]. The target compound's computed XLogP3-AA value of 1.7 [2] represents a quantifiable increase over the unsubstituted analog's value of 0.69 [3], which can be directly compared.
| Evidence Dimension | Lipophilicity (computed partition coefficient, XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole (CAS 1340241-97-5), XLogP3-AA = 0.69 |
| Quantified Difference | Absolute difference of +1.01 units |
| Conditions | In silico computation using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
This quantifiable difference in lipophilicity is a key driver for lead optimization in drug discovery, directly impacting a molecule's potential for oral bioavailability and CNS penetration.
- [1] Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55-68. View Source
- [2] PubChem. (2026). 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole (PubChem CID 66222827). Computed Descriptors. National Center for Biotechnology Information. Retrieved from http://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=66222827 View Source
- [3] PubChem. (2026). 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole (PubChem CID 135477742). Computed Descriptors. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135477742 View Source
